Dynorphin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Rimorphin, also known as Dynorphin B, is an endogenous opioid peptide . Its primary target is the kappa opioid receptor (KOR) . KOR is a G-protein-coupled receptor that plays a crucial role in the perception of pain, consciousness, motor control, and mood .

Mode of Action

Rimorphin interacts with its target, the KOR, as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events. The amino acid residues Tyr1, Phe4, Arg6, Arg7, and Lys10 in the sequence of this compound are critical for both opioid receptor affinity and KOR agonist potency .

Biochemical Pathways

Upon activation by Rimorphin, the KOR initiates a cascade of intracellular signaling events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels . These actions result in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

Like other opioid peptides, it is likely to be synthesized as a large protein precursor in cell bodies, transported via axonal transport to nerve terminals, and cleaved by peptidases to produce the final active peptide during the transport process .

Result of Action

The activation of KOR by Rimorphin leads to a variety of effects at the molecular and cellular level. These include analgesia (pain relief), dysphoria, and hallucinations . The exact effects can vary depending on the specific location of the KORs in the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rimorphin. For example, cannabinoids like CP55,940 and Δ9-tetrahydrocannabinol (Δ9-THC) can induce the release of this compound, enhancing its action . Additionally, the presence of other neurotransmitters and neuromodulators in the local environment can modulate the effects of Rimorphin .

Analyse Biochimique

Biochemical Properties

Rimorphin interacts with various enzymes, proteins, and other biomolecules. It has been found that the Tyr 1 and Phe 4 residues of Rimorphin are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity and Lys 10 contributes to the opioid receptor affinity .

Cellular Effects

Rimorphin has significant effects on various types of cells and cellular processes. It modulates neurotransmission in brain circuits that subserve mood, motivation, and cognitive function . It exerts its effects primarily through the κ-opioid receptor (KOR), a G-protein-coupled receptor .

Molecular Mechanism

Rimorphin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the κ-opioid receptor (KOR) and acts as an agonist .

Metabolic Pathways

Rimorphin is involved in various metabolic pathways. It is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) .

Méthodes De Préparation

Dynorphin B is synthesized through the proteolytic cleavage of leumorphin, which itself is derived from preproenkephalin B . The synthesis involves enzymatic processes where specific enzymes cleave the precursor proteins at designated sites to produce the active peptide . Industrial production methods for this compound typically involve recombinant DNA technology, where the gene encoding preproenkephalin B is inserted into bacterial or yeast cells, which then produce the peptide through fermentation .

Analyse Des Réactions Chimiques

Dynorphin B undergoes various chemical reactions, including:

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: Specific amino acid residues within the peptide can be substituted to study the structure-activity relationship.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Dynorphin B has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Dynorphin B is part of the dynorphin family of peptides, which also includes dynorphin A and alpha-neoendorphin . Compared to dynorphin A, this compound has a different C-terminal sequence, which affects its receptor affinity and potency . Other similar compounds include beta-endorphin and enkephalins, which also interact with opioid receptors but have different amino acid sequences and physiological effects .

Activité Biologique

Dynorphin B (DynB) is a member of the dynorphin family of endogenous opioid peptides, primarily known for its high affinity for kappa opioid receptors (KORs). This article explores the biological activity of DynB, emphasizing its receptor interactions, neuroprotective properties, and implications in various physiological and pathological conditions.

DynB is derived from prodynorphin and exhibits complex interactions with multiple opioid receptors, including KORs, mu-opioid receptors (MORs), and delta-opioid receptors (DORs). The binding affinity and selectivity of DynB for these receptors significantly influence its biological effects.

- Receptor Binding Affinity : DynB has a higher binding affinity for KORs compared to MORs and DORs. Variants of DynB have been engineered to enhance selectivity for KORs while minimizing activation of non-opioid pathways, which can lead to adverse effects .

Table 1: Binding Affinity of this compound Variants

| Variant | KOR Affinity | MOR Affinity | DOR Affinity | Selectivity Ratio |

|---|---|---|---|---|

| DynB | High | Moderate | Low | KOR > MOR > DOR |

| DynB_G3M/Q8H | Very High | Low | Very Low | KOR >> MOR > DOR |

| DynB_L5S | High | Low | Moderate | KOR >> DOR |

Neuroprotective Effects

Research indicates that DynB may exert neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that Big Dynorphin (BigDyn), a precursor to DynB, protects against amyloid β-peptide (Aβ) aggregation in human neuroblastoma cells. This interaction suggests that dynorphins could play a role in mitigating neurotoxicity associated with Aβ misfolding .

Case Study: this compound and Alzheimer's Disease

- Objective : To assess the protective effects of dynorphins against Aβ-induced neurotoxicity.

- Method : Human neuroblastoma cells were treated with Aβ40 and various concentrations of dynorphins.

- Results : Cells treated with BigDyn showed significantly higher viability compared to controls exposed solely to Aβ40.

- : Dynorphins may serve as potential therapeutic agents in preventing or treating Alzheimer's disease by modulating Aβ aggregation.

Role in Pain Modulation and Stress Response

DynB is implicated in pain modulation and stress responses. Its activation of KORs has been linked to analgesic effects, particularly in conditions involving chronic pain. Moreover, dynorphins are upregulated in response to stressors such as alcohol exposure, suggesting a role in the body's adaptive responses .

Research Findings on Stress Response

- Study Design : Rats subjected to repeated moderate-dose ethanol exposure.

- Findings : Increased levels of dynorphins were observed in the hippocampus, correlating with impaired spatial learning and memory.

- Intervention : Administration of KOR antagonists normalized glutamate neurotransmission and improved cognitive performance post-ethanol exposure .

Implications for Cardiovascular Health

DynB also influences cardiovascular health through its actions on cardiac tissues. It has been shown to upregulate specific transcription factors involved in cardiomyocyte differentiation and contractility. This suggests a potential role for dynorphins in cardiac remodeling and function .

Table 2: Cardiovascular Effects of this compound

Propriétés

Numéro CAS |

85006-82-2 |

|---|---|

Formule moléculaire |

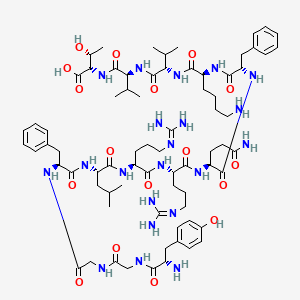

C74H115N21O17 |

Poids moléculaire |

1570.8 g/mol |

Nom IUPAC |

2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83) |

Clé InChI |

AGTSSZRZBSNTGQ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Description physique |

Solid |

Solubilité |

not available |

Origine du produit |

United States |

Q1: What is the primary target of Dynorphin B?

A1: this compound primarily acts as an agonist at κ-opioid receptors (κORs). [] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51]

Q2: What are the downstream effects of this compound binding to κORs?

A2: this compound binding to κORs can lead to a range of effects, including:

- Inhibition of neurotransmitter release: this compound can decrease the release of dopamine in the basal ganglia. [] [https://www.semanticscholar.org/paper/4fdd123c1b4575151304052e6cdf68c446345803]

- Analgesia: this compound exhibits antinociceptive effects in the spinal cord. [] [https://www.semanticscholar.org/paper/f9551c613205cc12431fa1efa2a14a89907ffae3]

- Modulation of DNA synthesis: this compound can affect DNA synthesis in fetal brain cell aggregates, potentially impacting glial cell proliferation during brain development. [] [https://www.semanticscholar.org/paper/eb7bd718f5a60a44d186dfe273e0fdfb858962a4]

- Cardiogenesis: this compound has been implicated in the differentiation of embryonic stem cells into cardiomyocytes. [] [https://www.semanticscholar.org/paper/2e1888494b97a326a8b9400a575820a67a591ccf]

Q3: Does this compound interact with other opioid receptors?

A3: While this compound demonstrates high affinity for κORs, it can also interact with μ-opioid receptors (μORs) and δ-opioid receptors (δORs) with varying potencies. [, ] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51], [https://www.semanticscholar.org/paper/05650475d70f2b91641ef54c8965ddca3835c306]

Q4: Can this compound exert effects independent of opioid receptors?

A4: Research suggests this compound might interact directly with cell membranes. Studies have shown it inserts into the lipid bilayer, potentially influencing membrane properties. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]

Q5: What is the molecular formula and weight of this compound?

A5: this compound (C68H102N20O15) has a molecular weight of 1371.64 g/mol.

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Commonly used techniques include:

- Nuclear Magnetic Resonance (NMR): Provides information on the three-dimensional structure and dynamics of this compound in solution and its interactions with membranes. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]

- Circular Dichroism (CD): Helps determine the secondary structure of this compound. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]

- High-Performance Liquid Chromatography (HPLC): Used for purification and analysis of this compound and related peptides. [, ] [https://www.semanticscholar.org/paper/d9ca645bea6392f6e7ba76a6c3096262a69867e8], [https://www.semanticscholar.org/paper/03d2bc4f04b882815fceca45fc5971ac90670419]

Q7: Is this compound susceptible to degradation by enzymes?

A8: Yes, this compound is a peptide and can be degraded by peptidases present in biological systems. [] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51]

Q8: How can the stability of this compound be enhanced for research or therapeutic applications?

A8: Several strategies can improve stability:

- Use of peptidase inhibitors: These inhibitors can prevent enzymatic degradation. [] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51]

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry and modeling techniques, such as theoretical conformational analysis, have been used to:

- Investigate the spatial structure and conformations of this compound. [] [https://www.semanticscholar.org/paper/7f3cb1d7d674f62db0e18f5f3930e86594b50629]

- Design modified amino acid sequences of this compound analogues with potentially enhanced or specific pharmacological properties. [] [https://www.semanticscholar.org/paper/7f3cb1d7d674f62db0e18f5f3930e86594b50629]

- Study its interactions with model membranes. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]

Q10: How do structural modifications of this compound affect its activity and potency?

A10: Research suggests:

- C-terminal modifications: Changes to the C-terminal region can also modulate affinity for specific opioid receptor subtypes, altering its pharmacological profile. [] [https://www.semanticscholar.org/paper/4bee6002e94d8602af2b9f9cb3ed2edd58a960a9]

Q11: Are there any this compound analogues with improved pharmacological properties?

A12: While specific analogues were not discussed in detail within the provided papers, research has explored creating this compound analogues with potentially enhanced potency, selectivity for specific opioid receptors, or increased resistance to enzymatic degradation. [, ] [https://www.semanticscholar.org/paper/f147890dab129962c652622eb18173c3033d191a], [https://www.semanticscholar.org/paper/7f3cb1d7d674f62db0e18f5f3930e86594b50629]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.